molecular formula C16H13FN2OS B2592778 N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide CAS No. 313662-27-0

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide

Cat. No. B2592778
M. Wt: 300.35
InChI Key: BIFFDVPELMOLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Scientific Research Applications

Antitumor Activity

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide derivatives have been synthesized and evaluated for their antitumor efficacy. These derivatives exhibit cytostatic activities against various malignant human cell lines, including cervical (HeLa), breast (MCF-7), colon (CaCo-2), laryngeal carcinoma (Hep-2), and also on normal human fibroblast cell lines (WI-38), indicating a broad spectrum of potential antitumor applications (Racané et al., 2006). Furthermore, fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent cytotoxic activity in vitro in sensitive human breast and colon cell lines but were inactive against nonmalignant cell lines, suggesting selective toxicity which is crucial for cancer therapy (Hutchinson et al., 2001).

Antimicrobial Activity

Compounds derived from N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide have been synthesized and screened for antimicrobial activity. Novel fluoro substituted sulphonamide benzothiazole derivatives have shown significant antibacterial effects, highlighting the potential of these compounds in addressing the need for new antimicrobial agents due to the increasing resistance against existing drugs (Jagtap et al., 2010). Additionally, microwave-induced synthesis of fluorobenzamides containing thiazole and thiazolidine derivatives exhibited promising antimicrobial analogs, further expanding the scope of these compounds in combating microbial infections (Desai et al., 2013).

Corrosion Inhibition

Derivatives of N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide have been explored as corrosion inhibitors for carbon steel in acidic environments. Experimental and theoretical studies have demonstrated the effectiveness of these compounds as corrosion inhibitors, which can be attributed to their ability to form a protective layer on the metal surface, thereby significantly reducing the rate of corrosion (Hu et al., 2016).

Fluorescence Switching and Tuning

Triphenylamine–benzothiazole derivatives, including those related to N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide, have shown temperature-controlled locally excited (LE) and twisted intramolecular charge-transfer (TICT) state-dependent fluorescence switching. This property can be exploited in the development of materials for optical sensors, data storage technologies, and fluorescent probes for biological imaging (Kundu et al., 2019).

Safety And Hazards

The safety and hazards associated with “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide” are not available. However, similar compounds like “N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide” have been studied4.


properties

IUPAC Name

N-(4,6-dimethyl-1,3-benzothiazol-2-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN2OS/c1-9-7-10(2)14-13(8-9)21-16(18-14)19-15(20)11-3-5-12(17)6-4-11/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFFDVPELMOLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4,6-dimethylbenzo[d]thiazol-2-yl)-4-fluorobenzamide

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